

oxine-copper degradation pathways and products

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Compound Focus: Oxine-copper

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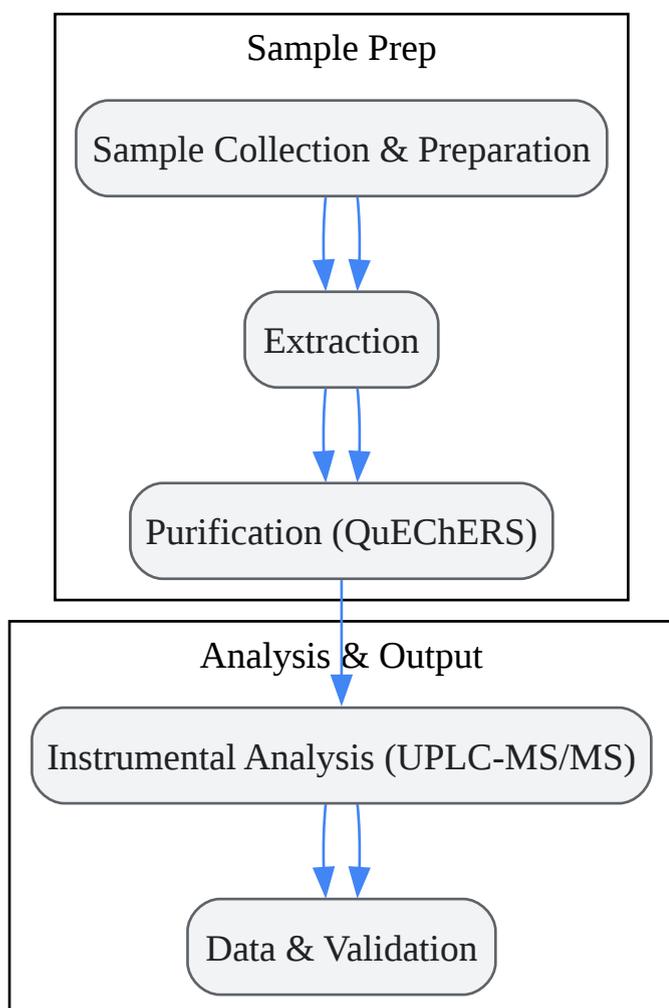
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Environmental Fate & Degradation Data

Parameter	Value	Conditions / Notes
Half-life (Cucumber)	1.77 - 2.11 days	Field conditions, follows first-order kinetics [1]
Half-life (Watermelon)	3.57 - 4.68 days	Field conditions, follows first-order kinetics [1]
Water Solubility	0.07 mg/L	At 20°C and pH 7 [2]
Log P (Partition Coefficient)	2.46	Indicates low solubility in fat [2]
Primary Degradation Product	Copper Oxalate	Formed via reaction with fungal oxalate [3]

Experimental Protocol for Studying Degradation

For researchers investigating **oxine-copper** residues in food crops, the following methodology, adapted from a 2024 study, provides a robust protocol using QuEChERS sample preparation and UPLC-MS/MS analysis [1].



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*Experimental workflow for **oxine-copper** residue analysis*

- **Sample Collection and Preparation**

- **Field Trials:** Collect plant samples (e.g., cucumber, watermelon) at designated intervals after the last application of **oxine-copper**. For a dissipation study, collect samples at 0 (2 hours post-application), 1, 3, 5, and 7 days. For terminal residue data, collect at harvest times [1].
- **Preparation:** Use a checkerboard sampling method to collect a representative sample (at least 2 kg). The samples should be crushed and homogenized, then stored at **-20 °C** prior to analysis [1].

- **Sample Extraction**

- Weigh 10 ± 0.005 g of the homogenized sample into a 50 mL centrifuge tube.

- Add **20 mL of acetonitrile** and vortex vigorously.
 - Centrifuge at approximately 2500 rpm for 3 minutes.
 - Add **3 g of NaCl and 2 g of MgSO₄** to the tube for salt-induced phase separation. Shake (2500 rpm, 3 min) and centrifuge (4000 rpm, 3 min) again [1].
- **Sample Purification (QuEChERS)**
 - Transfer 1.5 mL of the acetonitrile extract (upper layer) into a 2 mL centrifuge tube containing a mixture of **50 mg PSA (Primary Secondary Amine) and 150 mg MgSO₄**.
 - Shake the tube (2500 rpm, 5 min) and centrifuge (10,000 rpm, 2 min).
 - Dilute the purified supernatant **5-fold with acetonitrile** and filter it through a **0.22 µm organic filter** before instrumental analysis [1].
 - **UPLC-MS/MS Analysis**
 - **Column:** Waters ACQUITY UPLC BEH HILIC (2.1 mm × 50 mm, 1.7 µm).
 - **Mobile Phase:** Gradient elution using **0.1% formic acid in deionized water and acetonitrile**.
 - **Flow Rate:** 0.30 mL/min.
 - **Injection Volume:** 1 µL.
 - **Detection:** Mass spectrometry with an electrospray ionization (ESI) source operated in **negative ion mode**. Use Multiple Reaction Monitoring (MRM) for selective detection and quantification [1].
 - **Method Validation**
 - The method should be validated for **linearity ($R^2 \geq 0.9980$)**, **sensitivity (Limits of Quantification ≤ 0.01 mg/kg)**, and **recovery (75.5-95.8%)** to ensure accuracy and precision [1].

Key Degradation Pathways

Oxine-copper undergoes transformation through several pathways, depending on the environment:

- **Dissociation and Fungal Biodegradation:** A significant pathway, especially in wood preservation and soil, involves fungi. Copper-tolerant brown-rot fungi produce **oxalic acid** as a metabolite. This acid reacts with **oxine-copper**, leading to the formation of insoluble, less bioavailable **copper oxalate crystals**, effectively immobilizing the copper [3].
- **Transformation of the Ligand:** While the specific environmental degradation pathway of the 8-hydroxyquinoline (oxine) ligand is less documented, the molecule can be susceptible to oxidative

degradation. In advanced oxidation processes or enzymatic systems, the aromatic ring structure can be broken down, a process that may be catalyzed by other copper-oxygen species [4] [5].

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